
1-(Bromomethoxy)-4-chlorobutane
Overview
Description
1-(Bromomethoxy)-4-chlorobutane is an organic compound that belongs to the class of halogenated ethers It is characterized by the presence of a bromomethoxy group and a chlorobutane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethoxy)-4-chlorobutane can be synthesized through a multi-step process involving the bromination and chlorination of butane derivatives. One common method involves the reaction of 4-chlorobutanol with hydrobromic acid in the presence of a suitable catalyst to form the desired product. The reaction conditions typically include:
Temperature: Moderate temperatures (50-70°C)
Catalyst: Acidic catalysts such as sulfuric acid
Solvent: Polar solvents like acetic acid
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethoxy)-4-chlorobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethoxy group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 4-chlorobutanol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium
Major Products:
Nucleophilic Substitution: 4-chlorobutanol
Elimination: 1-bromo-4-chlorobutene
Oxidation: 4-chlorobutanoic acid
Scientific Research Applications
1-(Bromomethoxy)-4-chlorobutane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of halogenated drugs.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(Bromomethoxy)-4-chlorobutane involves its reactivity with nucleophiles and electrophiles. The bromomethoxy group is particularly reactive, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
1-(Bromomethoxy)-4-chlorobutane can be compared with other halogenated ethers such as:
- 1-(Chloromethoxy)-4-chlorobutane
- 1-(Bromomethoxy)-4-bromobutane
- 1-(Iodomethoxy)-4-chlorobutane
Uniqueness:
- Reactivity: The presence of both bromine and chlorine atoms in this compound makes it highly reactive compared to its analogs.
- Applications: Its unique structure allows for specific applications in organic synthesis and medicinal chemistry that other similar compounds may not be suitable for.
Properties
IUPAC Name |
1-(bromomethoxy)-4-chlorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrClO/c6-5-8-4-2-1-3-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPFSHFFOOIBAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)COCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310862 | |
| Record name | 1-(Bromomethoxy)-4-chlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53970-36-8 | |
| Record name | NSC233054 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Bromomethoxy)-4-chlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



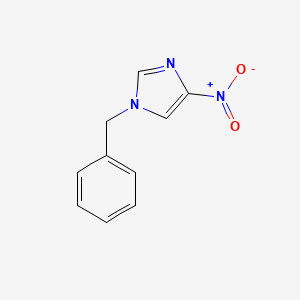
![2-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B1605553.png)
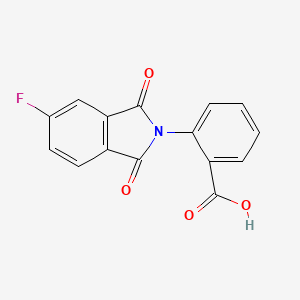


![2-[(Dimethylamino)methyl]cyclopentanone](/img/structure/B1605562.png)
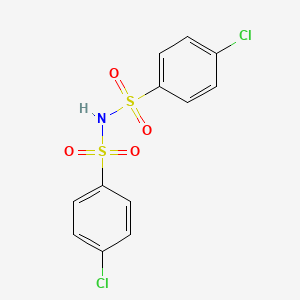
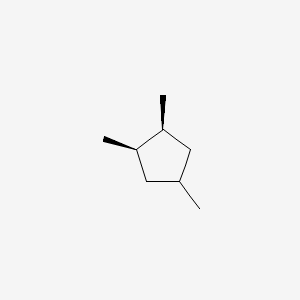
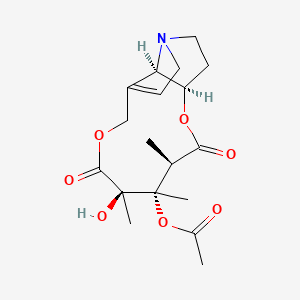
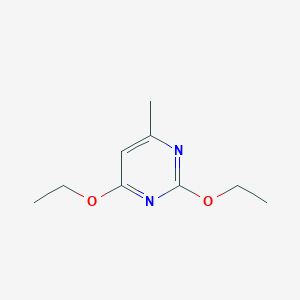
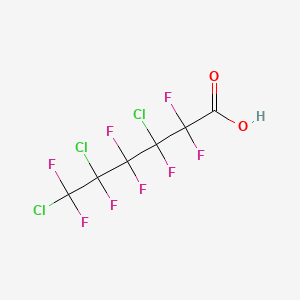

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid](/img/structure/B1605574.png)
